molecular formula C17H15N3OS B5440355 N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}nicotinamide

N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}nicotinamide

Cat. No. B5440355
M. Wt: 309.4 g/mol
InChI Key: HPXUTXRKSWUSGW-UHFFFAOYSA-N
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Description

The compound “N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}nicotinamide” is a derivative of nicotinamide, which is a form of vitamin B3 found in food and used as a dietary supplement and medication . It also contains a thiazole ring, which is a heterocyclic compound with a five-member ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely include a thiazole ring attached to a 3-methylphenyl group at the 2-position, and a nicotinamide group attached via a methylene (-CH2-) group at the 4-position of the thiazole ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the thiazole ring and the nicotinamide group. Thiazoles are known to participate in a variety of chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar nicotinamide group could increase its solubility in water .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process in which this compound is involved. Nicotinamide plays a crucial role in cellular energy metabolism and defense systems .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. Nicotinamide is generally considered safe for use as a dietary supplement .

Future Directions

Future research could explore the potential applications of this compound in medicine or other fields, given the biological activity of nicotinamide and the versatility of thiazole compounds .

properties

IUPAC Name

N-[[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12-4-2-5-13(8-12)17-20-15(11-22-17)10-19-16(21)14-6-3-7-18-9-14/h2-9,11H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXUTXRKSWUSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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